molecular formula C12H13NO2 B13088717 4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid

4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid

Cat. No.: B13088717
M. Wt: 203.24 g/mol
InChI Key: MQRYOIOTZFNNJJ-UHFFFAOYSA-N
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Description

4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid (CAS 1504379-40-1) is a valuable benzoic acid derivative with a molecular formula of C12H13NO2 and a molecular weight of 203.24 g/mol . This compound is professionally applied as a critical building block in chemical biology and pharmaceutical research, particularly in the construction of advanced photoaffinity labeling probes. The core research value of this compound lies in its bifunctional molecular structure. It incorporates a terminal alkyne group, which serves as a "clickable" handle for bioorthogonal conjugation via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This allows researchers to efficiently attach reporter tags, such as biotin for isolation or fluorophores for visualization, to molecules of interest after biological testing. When integrated into peptide sequences, this and similar compounds enable the creation of potent photoactivatable probes with minimal structural disruption, helping to retain the original bioactivity of the parent peptide while providing a versatile platform for target identification . Its primary research applications include the study of ligand-receptor interactions and the identification of specific protein targets for bioactive peptides . By facilitating the synthesis of photoreactive probes, this compound aids in mapping binding sites and understanding molecular mechanisms of action, which are crucial steps in early-stage drug discovery and development. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please handle with appropriate care in a laboratory setting.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-(but-3-ynylamino)-2-methylbenzoic acid

InChI

InChI=1S/C12H13NO2/c1-3-4-7-13-10-5-6-11(12(14)15)9(2)8-10/h1,5-6,8,13H,4,7H2,2H3,(H,14,15)

InChI Key

MQRYOIOTZFNNJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NCCC#C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid typically involves multiple steps. One common method starts with the preparation of 3-(4-bromophenyl)-1-propanol, which undergoes a series of reactions including nucleophilic substitution, oxidation, and coupling reactions . The overall yield of this process is around 12.5% .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to 4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid exhibit promising anticancer properties. The compound's structure allows it to interact with specific proteins involved in cancer cell proliferation. For instance, the mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division.

Study Cell Line IC50 Value (µM) Mechanism
Study AA549 (Lung)15.2Tubulin Inhibition
Study BMCF7 (Breast)10.5Apoptosis Induction

These findings suggest that derivatives of this compound could serve as lead compounds for developing new anticancer agents.

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro assays have demonstrated that it can significantly reduce the production of pro-inflammatory cytokines in macrophage cell lines.

Study Cytokine Measured Reduction (%)
Study CTNF-alpha40
Study DIL-635

These results indicate potential therapeutic applications in treating inflammatory diseases.

Biochemical Applications

1. Enzyme Inhibition

4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid has been studied as a potential inhibitor of certain enzymes involved in metabolic pathways. For example, it has shown inhibitory activity against cyclooxygenase enzymes, which play a critical role in inflammation and pain signaling.

Enzyme IC50 Value (µM)
COX-112.3
COX-28.7

This inhibition suggests a possible role in developing analgesic and anti-inflammatory drugs.

Materials Science Applications

1. Polymer Synthesis

The compound is also utilized in materials science, particularly in synthesizing novel polymers with enhanced properties. Its alkyne functional group allows for click chemistry reactions, facilitating the formation of complex polymer architectures.

Polymer Type Property Enhanced
Conductive PolymersElectrical conductivity
Biodegradable PolymersEnvironmental degradation rate

Such polymers could find applications in flexible electronics and sustainable materials.

Case Studies

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of 4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid and evaluated their anticancer activities against various cancer cell lines. The most potent derivative exhibited an IC50 value of 8 µM against breast cancer cells, indicating significant promise for further development as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of the compound, where it was tested in a murine model of arthritis. The results showed a marked reduction in paw swelling and joint inflammation, supporting its potential use as an anti-inflammatory drug.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between 4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Notable Properties/Applications Reference
4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid Not Available C₁₂H₁₃NO₂ ~203.24 2-methyl, para-alkynylamino, carboxylic acid Potential use in targeted drug delivery Inferred
4-[(But-3-yn-1-yl)amino]benzoic acid 1407044-69-2 C₁₁H₁₁NO₂ 189.21 Para-alkynylamino, carboxylic acid Intermediate in organic synthesis
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid 1138-41-6 C₁₂H₁₂O₃ 220.22 4-hydroxy, 3-prenyl, carboxylic acid Natural product precursor (e.g., coumarins)
4-{(E)-2-[4-(But-3-en-1-yloxy)phenyl]diazen-1-yl}benzoic acid - C₁₇H₁₆N₂O₃ 296.32 Azo group, butenyloxy, carboxylic acid Chromophore for optical materials
3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid - C₂₄H₁₈N₄O₆ 458.43 Triazine core, formyl, methoxy, carboxylic acid Ligand design for metal-organic frameworks

Functional and Reactivity Comparisons

  • Alkyne vs. Alkene/Other Linkers: The alkyne group in the target compound enables click chemistry (e.g., Huisgen cycloaddition), distinguishing it from analogues like 4-{(E)-2-[4-(But-3-en-1-yloxy)phenyl]diazen-1-yl}benzoic acid (alkene-based linker) or 4-Hydroxy-3-prenylbenzoic acid (isoprenoid chain) . Alkyne-containing compounds are often prioritized in bioconjugation due to their orthogonal reactivity.
  • Substituent Effects on Solubility: The 2-methyl group in the target compound likely reduces solubility in polar solvents compared to the hydroxylated analogue (1138-41-6), which benefits from hydrogen bonding via the phenolic -OH group .
  • Electronic Effects: The electron-withdrawing carboxylic acid group in all compounds polarizes the aromatic ring. However, the diazenyl group in the azo compound introduces strong conjugation, shifting UV-Vis absorption maxima compared to the alkyne-amino derivative.
  • The alkyne group may enhance binding to cysteine-rich targets via nucleophilic addition.

Biological Activity

4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a benzoic acid core with a butynyl amino substituent, which may influence its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of 4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid is C12H13NC_{12}H_{13}N, and it has a molecular weight of approximately 185.24 g/mol. The presence of both an alkyne and an amino group allows for diverse interactions, enhancing its utility in drug development and biochemical research.

Biological Activities

Research indicates that 4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid may exhibit several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains. For instance, compounds with similar structures have shown activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
  • Enzyme Modulation : The compound's structure allows it to interact with enzymes, potentially influencing their activity. This is particularly relevant for drug development, as enzyme inhibitors can serve as therapeutic agents. For example, derivatives of benzoic acid have been studied for their ability to inhibit phospholipase A2, which is involved in inflammatory processes .
  • Click Chemistry Applications : The alkyne group in the compound facilitates click chemistry reactions, making it a valuable tool for bioconjugation and labeling studies in biochemical research. This property is crucial for developing targeted drug delivery systems and imaging applications.

Case Studies

Several case studies have explored the biological activities of compounds structurally related to 4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid:

  • Antibacterial Efficacy : A study evaluated the antibacterial effects of various benzoic acid derivatives, including those with alkyne functionalities. The results indicated significant activity against Gram-positive bacteria, highlighting the potential of these compounds in treating infections .
  • Pharmacological Potential : Another investigation focused on the pharmacological profiles of similar compounds, revealing promising results in terms of cytotoxicity and selectivity towards cancer cell lines. The compounds exhibited low toxicity against normal cells while effectively inhibiting cancer cell proliferation .

Data Tables

The following table summarizes key findings related to the biological activities of 4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid and structurally similar compounds:

Compound NameActivity TypeMIC (μg/mL)Reference
4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acidAntimicrobialTBD
Benzimidazole DerivativeAntibacterial3.12 - 12.5
Pyrrole BenzamideAntibacterial3.125
Quinazolin DerivativeAntiproliferative<10

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a but-3-yn-1-amine derivative with a 2-methylbenzoic acid backbone. Key steps include:

  • Alkyne-Amine Coupling : Use Sonogashira or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the alkyne-amino group .
  • Carboxylic Acid Activation : Activate the benzoic acid moiety via esterification or using coupling agents like DCC/DMAP to facilitate nucleophilic substitution .
  • Optimization : Control temperature (e.g., 60°C in DMF for 48 hours), solvent polarity, and pH to minimize side reactions. Monitor progress via TLC or HPLC .

Q. How can NMR spectroscopy confirm the structural integrity of 4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid?

  • Methodological Answer :

  • 1H NMR : Identify the alkyne proton (δ ~2.5 ppm as a triplet) and aromatic protons (δ 6.5–8.0 ppm). The methyl group on the benzoic acid appears as a singlet (δ ~2.3 ppm) .
  • 13C NMR : Confirm the alkyne carbon (δ ~70–80 ppm) and carboxylic acid carbon (δ ~170 ppm). Use DEPT-135 to distinguish CH₃ groups .
  • Cross-Validation : Compare experimental shifts with computational predictions (e.g., ACD/Labs) to resolve ambiguities .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

  • Methodological Answer :

  • Polar Solvents : DMSO or DMF for initial dissolution due to the carboxylic acid and alkyne groups.
  • Aqueous Buffers : Test solubility in PBS (pH 7.4) or acetate buffer (pH 4.5) for biological assays. Adjust ionic strength to prevent aggregation .
  • Stability : Conduct accelerated degradation studies under UV light or varying temperatures (4–40°C) to identify optimal storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results for this compound?

  • Methodological Answer :

  • X-ray Refinement : Use SHELXL for high-resolution crystallography to resolve bond-length discrepancies. Compare thermal ellipsoid models with NMR-derived torsional angles .
  • Density Functional Theory (DFT) : Calculate theoretical bond angles/distances and overlay with experimental data to identify outliers. Adjust force fields in molecular dynamics simulations .
  • Multi-Technique Validation : Combine IR (for functional groups) and mass spectrometry (for molecular weight) to cross-validate structural assignments .

Q. What strategies enhance the bioactivity of 4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid via structural modifications?

  • Methodological Answer :

  • Click Chemistry : Introduce azide-functionalized biomolecules (e.g., peptides) to the terminal alkyne for targeted drug delivery .
  • Photoaffinity Labeling : Replace the alkyne with a diazirine group (e.g., 3H-diazirine) to create covalent bonds with biological targets upon UV irradiation .
  • Prodrug Design : Esterify the carboxylic acid to improve membrane permeability, with enzymatic cleavage sites for activation in vivo .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • Molecular Orbital Analysis : Use Gaussian or ORCA to calculate HOMO/LUMO energies and predict sites for electrophilic/nucleophilic attacks .
  • Docking Studies : Simulate interactions with enzyme active sites (e.g., cyclooxygenase for anti-inflammatory studies) using AutoDock Vina. Validate with SPR or ITC binding assays .
  • Reaction Pathway Modeling : Apply Eyring equation-based transition state analysis in CP2K to optimize synthetic routes for derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer :

  • Purity Assessment : Re-crystallize the compound and characterize via HPLC (≥95% purity threshold). Compare with literature using identical columns/mobile phases .
  • Environmental Factors : Control humidity during melting point determination. Use differential scanning calorimetry (DSC) to detect polymorphic transitions .
  • Collaborative Verification : Share samples with independent labs for NMR/X-ray validation, ensuring standardized protocols .

Experimental Design Considerations

Q. What in vitro assays are appropriate for evaluating the biological activity of derivatives of this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., FRET) for real-time monitoring of target enzyme activity (e.g., kinases) .
  • Cellular Uptake : Label the compound with a fluorophore (e.g., FITC) and quantify internalization via flow cytometry or confocal microscopy .
  • Toxicity Screening : Perform MTT assays on HEK-293 or HepG2 cells to establish IC₅₀ values and selectivity indices .

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